(2R,3S,5R)-5-[6-amino-3-(dimethylamino)-4H-purin-9-yl]-2-(hydroxymethyl)oxolan-3-ol
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Overview
Description
The compound (2R,3S,5R)-5-[6-amino-3-(dimethylamino)-4H-purin-9-yl]-2-(hydroxymethyl)oxolan-3-ol is a complex organic molecule that plays a significant role in various scientific fields. This compound is known for its unique structure, which includes a purine base attached to a ribose sugar, making it a nucleoside analog. Nucleoside analogs are crucial in medicinal chemistry, particularly in antiviral and anticancer therapies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R,3S,5R)-5-[6-amino-3-(dimethylamino)-4H-purin-9-yl]-2-(hydroxymethyl)oxolan-3-ol typically involves multiple steps, starting from readily available precursors. The process often includes the protection of functional groups, formation of the purine ring, and subsequent attachment of the ribose sugar. Common reagents used in these reactions include phosphorylating agents, protecting groups like silyl ethers, and various catalysts to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis methods while ensuring cost-effectiveness and efficiency. This often includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Advanced techniques like continuous flow reactors and automated synthesis may be employed to streamline the production process .
Chemical Reactions Analysis
Types of Reactions
(2R,3S,5R)-5-[6-amino-3-(dimethylamino)-4H-purin-9-yl]-2-(hydroxymethyl)oxolan-3-ol: undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The amino groups can be reduced to form amines.
Substitution: The purine base can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate , reducing agents like lithium aluminum hydride , and nucleophiles like sodium azide . Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl groups can yield ketones or aldehydes , while nucleophilic substitution on the purine base can introduce various functional groups, leading to a wide range of derivatives .
Scientific Research Applications
(2R,3S,5R)-5-[6-amino-3-(dimethylamino)-4H-purin-9-yl]-2-(hydroxymethyl)oxolan-3-ol: has numerous applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its role in cellular processes and as a potential therapeutic agent.
Medicine: Investigated for its antiviral and anticancer properties, particularly in the treatment of diseases like HIV and certain cancers.
Industry: Utilized in the development of pharmaceuticals and as a precursor for other bioactive compounds.
Mechanism of Action
The mechanism of action of (2R,3S,5R)-5-[6-amino-3-(dimethylamino)-4H-purin-9-yl]-2-(hydroxymethyl)oxolan-3-ol involves its incorporation into biological systems, where it can interfere with nucleic acid synthesis. This compound targets enzymes like DNA polymerase and reverse transcriptase , inhibiting their activity and preventing the replication of viral or cancerous cells. The molecular pathways involved include inhibition of nucleotide synthesis and disruption of DNA/RNA function .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other nucleoside analogs like zidovudine, lamivudine, and acyclovir . These compounds share structural similarities, such as the presence of a purine or pyrimidine base attached to a sugar moiety .
Uniqueness
What sets (2R,3S,5R)-5-[6-amino-3-(dimethylamino)-4H-purin-9-yl]-2-(hydroxymethyl)oxolan-3-ol apart is its specific configuration and functional groups, which confer unique biological activity and therapeutic potential. Its ability to selectively target certain enzymes and pathways makes it a valuable compound in medicinal chemistry .
Properties
Molecular Formula |
C12H20N6O3 |
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Molecular Weight |
296.33 g/mol |
IUPAC Name |
(2R,3S,5R)-5-[6-amino-3-(dimethylamino)-4H-purin-9-yl]-2-(hydroxymethyl)oxolan-3-ol |
InChI |
InChI=1S/C12H20N6O3/c1-16(2)18-6-15-11(13)10-12(18)17(5-14-10)9-3-7(20)8(4-19)21-9/h5-9,12,19-20H,3-4,13H2,1-2H3/t7-,8+,9+,12?/m0/s1 |
InChI Key |
LVXZHJAVRITRTE-QPFYHTCHSA-N |
Isomeric SMILES |
CN(C)N1C=NC(=C2C1N(C=N2)[C@H]3C[C@@H]([C@H](O3)CO)O)N |
Canonical SMILES |
CN(C)N1C=NC(=C2C1N(C=N2)C3CC(C(O3)CO)O)N |
Origin of Product |
United States |
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